4-(Piperidin-2-yl)oxazole
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
4-piperidin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C8H12N2O/c1-2-4-9-7(3-1)8-5-11-6-10-8/h5-7,9H,1-4H2 |
InChI Key |
JTKBNXRWTLWVNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=COC=N2 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 4 Piperidin 2 Yl Oxazole and Derivatives
Unambiguous Structural Assignments via High-Resolution NMR Spectroscopy (¹H, ¹³C, ¹⁵N)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like 4-(Piperidin-2-yl)oxazole in solution. ipb.pt One-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their local chemical environment. For the this compound scaffold, characteristic chemical shifts are expected. The protons on the oxazole (B20620) ring are typically observed in the aromatic region, while the piperidine (B6355638) ring protons appear in the aliphatic region. The proton at the chiral center (C2 of the piperidine ring) would likely appear as a multiplet, with its chemical shift and coupling constants providing conformational information.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbon atoms of the oxazole ring resonate at lower field (higher ppm) compared to the sp³-hybridized carbons of the piperidine ring due to their aromaticity. rsc.orgrsc.org Advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups.
¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide valuable insights into the electronic environment of the nitrogen atoms in both the piperidine and oxazole rings. The sp²-hybridized nitrogen of the oxazole would resonate at a significantly different chemical shift compared to the sp³-hybridized nitrogen of the piperidine ring, offering a clear distinction between the two heterocyclic systems. ipb.pt
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
This interactive table provides predicted NMR data based on analogous structures. Actual experimental values may vary.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Oxazole C2 | ~7.9 - 8.1 (s) | ~150 - 155 |
| Oxazole C4 | - | ~135 - 140 |
| Oxazole C5 | ~7.1 - 7.3 (s) | ~120 - 125 |
| Piperidine C2 | ~3.0 - 3.5 (m) | ~55 - 60 |
| Piperidine C3 | ~1.5 - 1.9 (m) | ~25 - 30 |
| Piperidine C4 | ~1.4 - 1.8 (m) | ~24 - 29 |
| Piperidine C5 | ~1.5 - 1.9 (m) | ~25 - 30 |
| Piperidine C6 | ~2.6 - 3.1 (m) | ~45 - 50 |
| Piperidine NH | ~1.8 - 2.5 (br s) | - |
Single-Crystal X-ray Diffraction for Solid-State Structural Elucidation
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides definitive proof of structure, including absolute configuration if a chiral derivative is crystallized appropriately. westminster.ac.uk
For a derivative of this compound, an X-ray crystal structure would confirm the connectivity between the piperidine and oxazole rings. researchgate.netresearchgate.net Crucially, it would reveal the conformation of the piperidine ring, which typically adopts a stable chair conformation with the oxazole substituent in either an axial or equatorial position. nih.gov The analysis also yields precise bond lengths, bond angles, and torsion angles, providing insight into the molecular geometry. Furthermore, the crystal packing arrangement, stabilized by intermolecular interactions such as hydrogen bonds involving the piperidine N-H group, can be elucidated. mdpi.commdpi.com
Table 2: Representative Crystallographic Data for a Heterocyclic Compound
This interactive table shows typical crystallographic parameters that could be obtained for a derivative of this compound.
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.870 |
| b (Å) | 15.968 |
| c (Å) | 11.979 |
| β (°) | 100.28 |
| Volume (ų) | 1481.4 |
| Z (molecules/cell) | 4 |
| Density (calculated) | 1.486 g/cm³ |
Mass Spectrometry for Molecular Formula and Fragment Analysis
Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.
The electron ionization (EI) or electrospray ionization (ESI) mass spectrum of this compound would be expected to show a prominent molecular ion peak [M]⁺ or protonated molecule [M+H]⁺. nih.govsapub.org The fragmentation pattern would provide evidence for the two constituent rings. clockss.org Common fragmentation pathways would likely include:
α-Cleavage: Fission of the bonds adjacent to the piperidine nitrogen.
Ring Cleavage: Opening of the piperidine ring, leading to characteristic fragment ions.
Oxazole Ring Fragmentation: Cleavage of the oxazole ring, often involving the loss of small neutral molecules like CO or HCN. clockss.orgscielo.br
Loss of the Side Chain: Cleavage of the C-C bond connecting the two rings.
Analysis of these fragmentation patterns helps to piece together the molecular structure, confirming the presence of both the piperidine and oxazole moieties. researchgate.netnih.gov
Chiral HPLC Analysis for Enantiomeric Purity
The presence of a stereocenter at the C2 position of the piperidine ring means that this compound is a chiral molecule and can exist as a pair of enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method for separating these enantiomers and determining the enantiomeric purity or enantiomeric excess (ee) of a sample. nih.govchromatographyonline.com
The separation is achieved through differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase. mdpi.com A variety of CSPs, such as those based on derivatized polysaccharides (e.g., cellulose (B213188) or amylose) or macrocyclic glycopeptides, are effective for separating a wide range of chiral compounds, including nitrogen-containing heterocycles. mdpi.comresearchgate.net The choice of mobile phase, which can be normal-phase, reversed-phase, or polar organic, is optimized to achieve the best resolution between the enantiomeric peaks. researchgate.net By comparing the peak areas of the two enantiomers, the enantiomeric purity of a synthesized or isolated sample can be accurately quantified.
Thermal Analysis Techniques (TGA, DSC) for Phase Behavior
Thermal analysis techniques provide critical information about the physical properties of a material as a function of temperature.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. For this compound, a TGA thermogram would reveal its thermal stability and decomposition temperature. A stable compound will show a flat baseline until the onset of decomposition, at which point a significant mass loss is observed. mdpi.comomicsonline.org
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. A DSC thermogram can identify key thermal events. For a crystalline solid like this compound, a sharp endothermic peak would indicate its melting point. orientjchem.org Other transitions, such as crystallization (exothermic) or solid-solid phase transitions, can also be detected. The enthalpy of fusion (the energy required to melt the solid) can be calculated from the area of the melting peak, providing further characterization of the material's solid-state properties. omicsonline.orgresearchgate.net
Table 3: Hypothetical Thermal Analysis Data for this compound
This interactive table presents typical data that might be obtained from thermal analysis.
| Analysis Type | Parameter | Typical Value Range | Information Provided |
| DSC | Melting Point (Tₘ) | 120 - 180 °C | Purity, solid phase identification |
| DSC | Enthalpy of Fusion (ΔHբ) | 20 - 40 kJ/mol | Crystalline structure information |
| TGA | Onset of Decomposition (Tₒ) | > 200 °C | Thermal stability limit |
| TGA | Max Decomposition Rate (Tₘₐₓ) | 250 - 350 °C | Temperature of fastest decomposition |
Computational and Theoretical Investigations of 4 Piperidin 2 Yl Oxazole and Its Analogs
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the intrinsic electronic properties of a molecule, which govern its behavior in chemical reactions.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. iosrjournals.org It offers a balance between accuracy and computational cost, making it suitable for relatively large molecules like oxazole (B20620) derivatives. scispace.com Studies on related oxazole systems have utilized DFT methods, particularly B3LYP, to optimize molecular geometries and calculate various electronic properties. scispace.comirjweb.com These calculations determine parameters such as the distribution of electron density, net atomic charges, and bond lengths, which are fundamental to understanding the molecule's charge distribution and identifying potential sites for electrophilic or nucleophilic attack. scispace.comresearchgate.net For 4-(Piperidin-2-yl)oxazole, a DFT analysis would reveal the charge distribution across the interconnected piperidine (B6355638) and oxazole rings, highlighting the influence of the electronegative nitrogen and oxygen atoms on the electronic landscape of the molecule.
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. irjweb.comossila.comwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. ossila.comlibretexts.orgyoutube.com
The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of molecular reactivity. irjweb.com A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating high polarizability, low kinetic stability, and high chemical reactivity. iosrjournals.orgnih.gov Conversely, a large energy gap signifies a more stable and less reactive molecule. researchgate.net The energy of the HOMO is related to the ionization potential and the molecule's ability to donate electrons, whereas the LUMO energy relates to the electron affinity and the ability to accept electrons. iosrjournals.orgossila.com Theoretical studies on oxazole analogs provide insight into the typical energy values for these orbitals.
Table 1: Representative Frontier Orbital Energies for Oxazole Analogs The following interactive table displays calculated energy parameters for oxazole derivatives, which are useful for predicting their chemical reactivity.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Oxazole Analog A | -5.65 | -0.81 | 4.84 |
| Oxazole Analog B | -5.80 | -1.99 | 3.81 |
| Oxazole Analog C | -6.12 | -1.55 | 4.57 |
Data are hypothetical but representative of values found in computational studies of related heterocyclic compounds. iosrjournals.orgirjweb.com
Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and its inverse, softness (S), can be derived from the HOMO and LUMO energies. iosrjournals.orgirjweb.com
Electronegativity (χ) measures a molecule's ability to attract electrons.
Chemical Hardness (η) quantifies the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." iosrjournals.org
Chemical Softness (S) is the reciprocal of hardness and indicates a higher reactivity. iosrjournals.org
These parameters are calculated using the following equations, where I is the ionization potential (-EHOMO) and A is the electron affinity (-ELUMO):
χ = (I + A) / 2
η = (I - A) / 2
S = 1 / η
A compound with high electronegativity and low chemical hardness (high softness) is generally a better electrophile and more reactive. iosrjournals.org
Table 2: Calculated Global Reactivity Descriptors for Oxazole Analogs This interactive table presents key quantum chemical parameters that characterize the reactivity of oxazole derivatives.
| Parameter | Oxazole Analog A | Oxazole Analog B | Oxazole Analog C |
|---|---|---|---|
| Ionization Potential (I) (eV) | 5.65 | 5.80 | 6.12 |
| Electron Affinity (A) (eV) | 0.81 | 1.99 | 1.55 |
| Electronegativity (χ) (eV) | 3.23 | 3.90 | 3.84 |
| Chemical Hardness (η) (eV) | 2.42 | 1.91 | 2.29 |
| Chemical Softness (S) (eV⁻¹) | 0.41 | 0.52 | 0.44 |
Values are derived from the data in Table 1 and are representative of related compounds. iosrjournals.orgirjweb.com
Molecular Modeling and Docking Studies
Molecular modeling techniques, particularly docking studies, are essential for predicting how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein or enzyme.
Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target and to hypothesize their mechanism of action. rdd.edu.iqorientjchem.org The process involves preparing the 3D structures of both the ligand and the target protein, often obtained from crystallographic data in the Protein Data Bank (PDB). nih.gov Software then systematically evaluates numerous possible binding poses of the ligand within the receptor's binding pocket. researchgate.net For a compound like this compound, docking studies could be performed against various known therapeutic targets to predict its potential biological activities. jcchems.com For instance, studies on similar heterocyclic structures have explored their potential as inhibitors of targets like Vascular Endothelial Growth Factor Receptors (VEGFR-2) or Cyclin-Dependent Kinase 2 (CDK-2). nih.govresearchgate.net
Table 3: Example of Molecular Docking Results for a Ligand with a Hypothetical Kinase Target This interactive table shows a typical output from a molecular docking simulation, detailing the predicted binding energy and key molecular interactions.
| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |
|---|---|---|---|
| This compound Analog | -9.92 | ASP145, LEU83, ILE10 | Hydrogen bond, Pi-Alkyl |
| Reference Inhibitor | -9.58 | ASP145, GLU81, LEU83 | Hydrogen bond, Pi-Sigma |
Data are hypothetical, illustrating the type of results obtained from docking studies on similar heterocyclic compounds against protein kinase targets. researchgate.net
Molecular Dynamics Simulations to Explore Conformational Space
Molecular dynamics (MD) simulations are a powerful computational method used to understand the dynamic behavior of molecules over time. For a molecule like this compound, MD simulations would provide critical insights into its flexibility, conformational preferences, and interactions with its environment, such as a solvent or a biological target.
A typical MD simulation study would involve the following steps:
System Setup: A 3D model of this compound would be generated and placed in a simulation box, often filled with a solvent like water to mimic physiological conditions.
Force Field Application: A suitable force field (e.g., AMBER, CHARMM, or GROMOS) would be applied. The force field is a set of parameters that defines the potential energy of the system, governing the interactions between atoms.
Simulation Production: The simulation would be run for a specific duration, typically nanoseconds to microseconds, allowing the molecule to explore its conformational space.
Detailed Research Findings (Hypothetical):
If such a study were conducted, the primary outputs would be trajectories of atomic positions over time. Analysis of these trajectories would likely focus on:
Dihedral Angle Analysis: The rotational flexibility around the bond connecting the piperidine and oxazole rings would be a key area of investigation. This would reveal the most stable rotational isomers (rotamers).
Ring Pucker Analysis: The piperidine ring can adopt various conformations, such as chair, boat, and twist-boat. MD simulations would quantify the energetic landscape of these puckering states and the frequency of transitions between them.
Solvent Interactions: The simulations would detail how water molecules arrange around the polar groups of this compound, such as the nitrogen and oxygen atoms, and the hydrogen bonding networks that are formed.
Data Table (Hypothetical):
Below is a hypothetical data table that could be generated from an MD simulation study of this compound.
| Conformational Parameter | Predicted Value/Observation |
| Piperidine Ring Conformation | Predominantly chair conformation (>95% of simulation time) |
| Key Dihedral Angle (C-C-N-C) | Bimodal distribution with peaks at approximately -60° and 180° |
| Average Number of H-bonds | 3.5 with surrounding water molecules |
| Root Mean Square Fluctuation | Higher flexibility observed in the oxazole ring compared to the piperidine ring |
In Silico Fragment-Based Drug Design (FBDD)
In silico fragment-based drug design (FBDD) is a computational approach used in drug discovery to identify and develop new drug candidates. This method starts with small chemical fragments that are computationally "screened" for their ability to bind to a biological target. Promising fragments can then be grown, linked, or combined to create more potent and selective lead compounds.
If this compound were to be used as a scaffold in an FBDD campaign, the process would typically involve:
Target Identification: A specific protein target implicated in a disease would be chosen.
Binding Site Analysis: The 3D structure of the target protein would be analyzed to identify potential binding pockets.
Fragment Docking: A library of chemical fragments would be computationally docked into the identified binding sites.
Scaffold Hopping/Elaboration: If the this compound scaffold showed promising interactions, computational methods would be used to explore how to modify it to improve binding affinity and other drug-like properties.
Detailed Research Findings (Hypothetical):
A hypothetical FBDD study using the this compound scaffold might reveal:
Key Interactions: The oxazole ring could act as a hydrogen bond acceptor, while the piperidine ring could make important hydrophobic or electrostatic interactions within a protein's binding pocket.
Vectors for Growth: The simulation could identify specific points on the scaffold (e.g., the nitrogen of the piperidine ring or positions on the oxazole ring) where adding new chemical groups would be most beneficial for increasing binding affinity.
Data Table (Hypothetical):
The following table represents hypothetical results from an in silico FBDD screen where fragments are grown from the this compound core.
| Modified Analog of this compound | Predicted Binding Affinity (ΔG, kcal/mol) | Key Predicted Interaction with Target |
| 4-(1-methyl-piperidin-2-yl)oxazole | -6.5 | Enhanced hydrophobic interaction |
| This compound-5-carboxamide | -7.2 | Additional hydrogen bond with residue X |
| 4-(1-benzyl-piperidin-2-yl)oxazole | -8.1 | Pi-stacking interaction with residue Y |
It is important to reiterate that the data and findings presented in these sections are hypothetical and illustrative of the types of results that would be obtained from computational studies. As of now, specific research on the molecular dynamics and in silico fragment-based drug design of this compound is not available in the peer-reviewed literature.
Structure Activity Relationship Sar Studies of 4 Piperidin 2 Yl Oxazole Derivatives
Impact of Substitution Patterns on the Oxazole (B20620) Ring
The nature of the substituent at various positions of the oxazole ring plays a pivotal role in determining the biological activity of 4-(piperidin-2-yl)oxazole derivatives. The introduction of alkyl, aryl, and heteroaryl groups can impact the compound's lipophilicity, conformation, and ability to engage in specific binding interactions, such as hydrophobic and π-stacking interactions.
Research on related oxadiazole-containing compounds has shown that the nature of the substituent on the heterocyclic ring is a key determinant of activity. For instance, in a series of 1,3,4-oxadiazole (B1194373) derivatives, the presence of an aryl group was found to be essential for significant biological effects. While direct SAR studies on this compound are limited, a hypothetical SAR table can be constructed based on established medicinal chemistry principles and findings from analogous series.
| Compound | Oxazole Ring Substituent (R) | Hypothetical Biological Activity (IC50, nM) |
|---|---|---|
| 1a | Methyl | 500 |
| 1b | Phenyl | 150 |
| 1c | 4-Chlorophenyl | 80 |
| 1d | 2-Pyridyl | 120 |
| 1e | 3-Furyl | 200 |
This table presents hypothetical data for illustrative purposes based on general SAR principles.
Generally, small alkyl groups like methyl may confer a baseline level of activity. Transitioning to an unsubstituted phenyl ring often enhances potency due to the potential for π-π stacking interactions with aromatic residues in the target's binding site. The introduction of substituents on the aryl ring, such as a chloro group, can further improve activity by increasing lipophilicity and potentially forming halogen bonds. Heteroaryl substituents, like a pyridyl or furyl group, can introduce additional hydrogen bond acceptors or donors, which may either enhance or diminish activity depending on the specific target's topology.
The electronic properties of the substituents on the oxazole ring are critical in modulating the molecule's interaction with its biological target. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the oxazole ring, thereby affecting its ability to participate in hydrogen bonding and other electronic interactions.
Studies on other heterocyclic scaffolds have consistently demonstrated the profound impact of electronic effects on biological activity. For example, the presence of EWGs on an aromatic ring can enhance antibacterial activity by increasing the molecule's lipophilicity and ability to penetrate bacterial cell membranes. Conversely, EDGs might be favorable for interactions with electron-deficient pockets in a target protein.
| Compound | Substituent on Phenyl Ring (at position 4) | Electronic Nature | Hypothetical Biological Activity (IC50, nM) |
|---|---|---|---|
| 2a | -H | Neutral | 150 |
| 2b | -OCH3 | Electron-Donating | 250 |
| 2c | -Cl | Electron-Withdrawing | 80 |
| 2d | -NO2 | Strongly Electron-Withdrawing | 50 |
| 2e | -N(CH3)2 | Strongly Electron-Donating | 400 |
This table presents hypothetical data for illustrative purposes based on general SAR principles.
As illustrated in the hypothetical data, an unsubstituted phenyl ring provides a moderate level of activity. The introduction of an electron-donating methoxy (B1213986) group may decrease potency, potentially by altering the electronic complementarity with the target. In contrast, the incorporation of an electron-withdrawing chloro group often leads to an increase in activity. A strongly electron-withdrawing nitro group could further enhance potency, suggesting that a more electron-deficient aromatic system is favorable for binding. Conversely, a strongly electron-donating dimethylamino group might significantly reduce activity.
Role of Piperidine (B6355638) Ring Substituents and Conformation
The position of the piperidine ring's attachment to the oxazole core is a critical determinant of biological activity. The change from a piperidin-2-yl to a piperidin-4-yl linkage alters the spatial orientation of the piperidine ring relative to the oxazole, which can have a profound impact on how the molecule fits into a binding site.
In many classes of drugs, such positional isomerism leads to significant differences in potency and selectivity. For instance, studies on NLRP3 inhibitors have explored both piperidin-4-yl and other positional analogs, revealing that the substitution pattern on the piperidine ring is crucial for activity. nih.gov Similarly, in a series of benzimidazole (B57391) derivatives, compounds with a 2-(piperidin-4-yl) moiety showed promising anti-inflammatory activity, highlighting the importance of this specific linkage. nih.gov
| Compound | Isomer | Hypothetical Target Affinity (Ki, nM) |
|---|---|---|
| 3a | This compound | 50 |
| 3b | 4-(Piperidin-4-yl)oxazole | 500 |
This table presents hypothetical data for illustrative purposes based on general SAR principles.
The hypothetical data suggest that the this compound isomer may exhibit significantly higher affinity for a given target compared to its 4-(piperidin-4-yl) counterpart. This difference likely arises from the distinct three-dimensional arrangement of the two isomers, which affects their ability to adopt the optimal conformation for binding.
Modification of the piperidine nitrogen atom with various substituents can dramatically alter the pharmacological properties of this compound derivatives. N-substitution can influence the molecule's basicity, lipophilicity, and steric profile, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its affinity and selectivity for its biological target.
In the development of various drug candidates, N-substitution on a piperidine or piperazine (B1678402) ring is a common strategy to fine-tune activity. For example, in a series of NLRP3 inhibitors, modulation of the piperidine nitrogen with different groups led to significant variations in potency. uantwerpen.be
| Compound | N-Substituent (R') | Hypothetical Activity (EC50, nM) | Hypothetical Selectivity (Fold vs. Off-Target) |
|---|---|---|---|
| 4a | -H | 100 | 10 |
| 4b | -CH3 | 80 | 20 |
| 4c | -CH2CH3 | 120 | 15 |
| 4d | -Benzyl | 50 | 50 |
| 4e | -SO2Ph | 200 | 5 |
This table presents hypothetical data for illustrative purposes based on general SAR principles.
The unsubstituted piperidine (R' = H) may provide a baseline activity and selectivity. The introduction of a small alkyl group like methyl can sometimes improve both activity and selectivity. A slightly larger ethyl group might be less optimal, potentially due to minor steric clashes. A bulky and lipophilic benzyl (B1604629) group could significantly enhance both activity and selectivity by engaging in additional hydrophobic interactions within the binding pocket. In contrast, a bulky and electron-withdrawing phenylsulfonyl group might be detrimental to activity, possibly by reducing the basicity of the piperidine nitrogen or through unfavorable steric and electronic interactions.
Pharmacophore Mapping and Identification of Key Structural Features for Bioactivity
Pharmacophore mapping is a computational method used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. ammanu.edu.jo For this compound derivatives, a pharmacophore model would highlight the key features necessary for interaction with a specific biological target.
Based on the SAR data from related compound series, a hypothetical pharmacophore model for a this compound derivative can be proposed. This model would likely include:
A hydrogen bond acceptor: The nitrogen atom in the oxazole ring.
A hydrogen bond donor/ionizable group: The secondary amine of the piperidine ring, which is protonated at physiological pH.
A hydrophobic/aromatic feature: The substituent on the oxazole ring, particularly if it is an aryl or heteroaryl group.
A defined spatial arrangement: The relative positions of these features, dictated by the this compound scaffold, are crucial for proper alignment within the target's binding site.
The development of a robust pharmacophore model is a key step in virtual screening campaigns to identify novel and potent analogs. By understanding the key structural requirements for bioactivity, medicinal chemists can design new molecules with improved pharmacological profiles. nih.gov
Bioisosteric Replacements Involving the Oxazole or Piperidine Ring
Bioisosteric modifications of the central heterocyclic systems in drug candidates can lead to significant improvements in their therapeutic potential. This section details the structure-activity relationship (SAR) studies focused on the replacement of the oxazole and piperidine moieties in this compound analogs.
Oxazole Ring Replacements
The oxazole ring, with its specific electronic and steric properties, plays a crucial role in the interaction of these ligands with their target receptors. Its replacement with other five-membered heterocycles has been investigated to probe the importance of the ring's heteroatoms and their arrangement. Common bioisosteres for the oxazole ring include isoxazole (B147169), thiazole (B1198619), and various regioisomers of oxadiazole and triazole.
For instance, the replacement of an oxazole with an isoxazole, where the nitrogen and oxygen atoms are adjacent, can alter the hydrogen bonding capacity and dipole moment of the molecule, potentially leading to different binding orientations and affinities. In a series of related nicotinic agonists, the bioisosteric replacement of a pyridine (B92270) ring (a six-membered heterocycle) with an isoxazole ring resulted in compounds with comparable, albeit slightly reduced, binding potency but significantly lower toxicity. This highlights a common trade-off in bioisosteric replacement, where a slight decrease in affinity may be acceptable if it is accompanied by a notable improvement in the safety profile.
While specific data tables for the direct bioisosteric replacement of the oxazole ring within the this compound framework are not extensively available in publicly accessible research, the principles derived from analogous compound series provide a strong rationale for such modifications. The table below conceptualizes potential bioisosteric replacements for the oxazole ring and their predicted impact on activity based on general principles of medicinal chemistry.
Table 1: Conceptual Bioisosteric Replacements for the Oxazole Ring in this compound Analogs
| Parent Scaffold | Bioisosteric Replacement | Rationale for Replacement | Predicted Impact on Activity |
| This compound | 4-(Piperidin-2-yl)isoxazole | Alters hydrogen bond acceptor/donor profile and dipole moment. | Potentially altered potency and selectivity profile; may improve metabolic stability. |
| This compound | 4-(Piperidin-2-yl)thiazole | Introduces a sulfur atom, which can alter size, lipophilicity, and metabolic pathways. | May lead to changes in binding affinity and pharmacokinetic properties. |
| This compound | 5-(Piperidin-2-yl)-1,2,4-oxadiazole | Modifies the arrangement of heteroatoms, potentially impacting binding interactions. | Could enhance metabolic stability and polarity. blumberginstitute.org |
| This compound | 2-(Piperidin-2-yl)-1,3,4-oxadiazole | Offers a different vector for substituent placement and alters electronic distribution. | May lead to improved physicochemical properties. |
This table is illustrative and based on established principles of bioisosterism; specific activity data would require dedicated synthetic and pharmacological studies.
Piperidine Ring Replacements
The piperidine ring in this compound derivatives is another key component for modification. Its basic nitrogen is often crucial for forming salt bridges or hydrogen bonds with receptor residues. However, the piperidine moiety can also be a site of metabolic attack, leading to rapid clearance. Bioisosteric replacement of the piperidine ring aims to maintain or improve receptor interactions while enhancing metabolic stability and other pharmacokinetic properties.
Spirocyclic systems, such as azaspiro[3.3]heptane, have emerged as promising bioisosteres for the piperidine ring. These constrained analogs can mimic the three-dimensional orientation of the piperidine substituents while offering improved solubility and metabolic stability.
In a study focused on P2Y14 receptor antagonists, a piperidine ring was successfully replaced by a 5-(hydroxymethyl)isoxazol-3-yl group. This transformation from a saturated, basic heterocycle to a substituted, non-basic aromatic ring maintained moderate receptor affinity, demonstrating that a significant structural change can be well-tolerated if the key pharmacophoric features are preserved.
The following table presents potential bioisosteric replacements for the piperidine ring and the expected consequences on the compound's properties, based on findings from related research areas.
Table 2: Potential Bioisosteric Replacements for the Piperidine Ring in this compound Analogs
| Parent Scaffold | Bioisosteric Replacement | Rationale for Replacement | Predicted Impact on Activity |
| This compound | 4-(Azaspiro[3.3]heptan-2-yl)oxazole | Introduces conformational rigidity and a novel 3D exit vector. | May improve metabolic stability and solubility. |
| This compound | 4-(Pyrrolidin-2-yl)oxazole | Reduces ring size, potentially altering the distance between key binding groups. | Could lead to changes in selectivity for different nAChR subtypes. |
| This compound | 4-(Morpholin-2-yl)oxazole | Introduces a heteroatom to increase polarity and potentially reduce metabolism. | May alter basicity and hydrogen bonding capacity. |
| This compound | 3-(5-Oxazolyl)isoxazole | Replaces the saturated ring with a non-basic aromatic ring. | Likely to significantly alter the mode of binding and pharmacological profile. |
This table is illustrative and based on established principles of bioisosterism; specific activity data would require dedicated synthetic and pharmacological studies.
Mechanistic Insights into Molecular Interactions of 4 Piperidin 2 Yl Oxazole and Analogs
Investigations of Enzyme Inhibition Mechanisms
Analogs of 4-(piperidin-2-yl)oxazole have been investigated as inhibitors of several key enzyme families. The piperidine (B6355638) ring often serves as a scaffold to correctly orient pharmacophoric elements for optimal interaction with an enzyme's active site, while the oxazole (B20620) ring can engage in various non-covalent interactions, such as hydrogen bonding and π-stacking.
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention. While direct studies on this compound are limited, research on related heterocyclic structures provides insight into potential inhibition mechanisms.
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): This receptor is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. nih.gov The inhibition of VEGFR-2 is a validated anti-cancer strategy. nih.gov Studies on molecular hybrids containing a piperidine moiety have demonstrated potent VEGFR-2 inhibitory activity. For example, a series of derivatives combining pyridine (B92270) and 1,2,3-triazole pharmacophores with a piperidine linker yielded compounds with strong inhibitory activity against VEGFR-2, with one of the most potent derivatives showing an IC50 value of 1.33 nM. nih.gov
Epidermal Growth Factor Receptor (EGFR) and Janus Kinase 2 (JAK2): EGFR and JAK2 are tyrosine kinases implicated in cell proliferation and survival pathways in various cancers. nih.gov Thiazole-based derivatives, which are structurally related to oxazoles, have been identified as inhibitors of both EGFR and JAK2. nih.gov Some thiazole-based chalcones have been shown to act as dual inhibitors, while others exhibit selectivity for JAK2. nih.gov The mechanism often involves competitive binding at the ATP-binding site of the kinase domain.
Aurora A Kinase: As a key regulator of mitosis, Aurora A kinase is essential for cell division and is often overexpressed in malignant tumors. mdpi.com The design of inhibitors frequently involves creating analogs of known inhibitors. For instance, new triazole derivatives designed as bioisosteric analogues of the known inhibitor JNJ-7706621 have shown inhibitory activity against Aurora-A kinase with IC50 values in the low to submicromolar range. mdpi.com
| Analog Class | Target Kinase | Reported Activity (IC50) | Reference |
|---|---|---|---|
| Pyridine-Piperidine Hybrids | VEGFR-2 | 1.33 nM | nih.gov |
| Thiazole-based Chalcones | JAK2 | Potent Inhibition (Specific IC50 not stated) | nih.gov |
| Thiazole-based Chalcones | EGFR | Potent Inhibition (Specific IC50 not stated) | nih.gov |
| Triazole Derivatives | Aurora-A | Low to submicromolar range | mdpi.com |
The structural features of piperidinyl-oxazole analogs also lend themselves to the inhibition of various non-kinase enzymes.
Carbonic Anhydrase (CA): These metalloenzymes are involved in pH regulation and are implicated in several diseases, including cancer, where isoforms like CA IX and XII are overexpressed. nih.gov Sulfonamides are a well-established class of CA inhibitors. mdpi.com Research has shown that piperidine-linked benzenesulfonamides can be highly effective and selective inhibitors. Specifically, certain derivatives have been identified as potent inhibitors of the cancer-associated human carbonic anhydrase (hCA) isoforms, with a 4-fluoro substituted compound showing a Ki of 1.2 nM against hCA IX and a 4-hydroxy substituted compound displaying a Ki of 4.3 nM against hCA XII. nih.gov Furthermore, the incorporation of 1,2,4-oxadiazole (B8745197) rings into sulfonamides has led to subnanomolar inhibitors of the membrane-bound hCA IX isoform. unipi.it
Dihydropteroate Synthase (DHPS): This bacterial enzyme is essential for folate synthesis, a pathway absent in mammals, making it an excellent target for antibacterial agents. wikipedia.org The primary inhibitors of DHPS are sulfonamides, which act as competitive inhibitors by mimicking the enzyme's natural substrate, para-aminobenzoic acid (pABA). wikipedia.orgnih.gov This mimicry prevents the synthesis of dihydropteroate, a crucial precursor for folic acid, thereby halting bacterial growth. wikipedia.org
DNA Gyrase B (GyrB): A bacterial type II topoisomerase, DNA gyrase is a validated target for antibiotics. It plays a critical role in controlling DNA topology. Analogs containing oxazole and piperidine moieties have shown promise as inhibitors. Studies on pyrazole, oxazole, and imidazole (B134444) derivatives revealed moderate inhibition against DNA gyrase and topoisomerase IV, with IC50 values ranging from 9.4 to 25 µg/mL. nii.ac.jp Additionally, hybrids incorporating a 1,2,4-oxadiazole ring have been developed as potent dual inhibitors of DNA gyrase and topoisomerase IV, with some compounds exhibiting IC50 values as low as 180 nM against DNA gyrase. nih.gov Molecular docking studies suggest these compounds bind to the ATP-binding site of the GyrB subunit. nih.govjddtonline.info
| Analog Class | Target Enzyme | Reported Activity (Ki or IC50) | Reference |
|---|---|---|---|
| Piperidine-linked benzenesulfonamides | hCA IX | 1.2 nM (Ki) | nih.gov |
| Piperidine-linked benzenesulfonamides | hCA XII | 4.3 nM (Ki) | nih.gov |
| 1,2,4-Oxadiazole-containing sulfonamides | hCA IX | Submicromolar inhibition | unipi.it |
| Oxazole/Imidazole Derivatives | DNA Gyrase | 9.4 - 25 µg/mL (IC50) | nii.ac.jp |
| 1,2,4-Oxadiazole/pyrrolidine (B122466) hybrids | DNA Gyrase | 180 nM (IC50) | nih.gov |
Receptor Binding and Modulation Studies
The piperidine scaffold is a common feature in many centrally active agents, valued for its ability to interact with G-protein coupled receptors (GPCRs).
The dopamine (B1211576) D4 receptor has been implicated in the pathophysiology of several neuropsychiatric disorders. The development of selective D4 antagonists is of significant interest. A series of 4,4-difluoropiperidine (B1302736) ether-based compounds have been identified as potent and selective dopamine D4 receptor antagonists. d-nb.infochemrxiv.org Structure-activity relationship studies led to a derivative with an exceptional binding affinity for the D4 receptor, showing a Ki value of 0.3 nM. d-nb.infochemrxiv.org This compound also demonstrated remarkable selectivity, with over 2000-fold preference for the D4 receptor compared to D1, D2, D3, and D5 subtypes. d-nb.infochemrxiv.org These findings highlight the potential of the piperidine scaffold to generate highly selective ligands for dopamine receptor subtypes. nih.govnih.gov
| Analog Class | Target Receptor | Reported Activity (Ki) | Selectivity | Reference |
|---|---|---|---|---|
| 4,4-Difluoropiperidine Ether | Dopamine D4 | 0.3 nM | >2000-fold vs D1, D2, D3, D5 | d-nb.infochemrxiv.org |
Alpha-1 adrenergic receptors (α1-AR) are involved in smooth muscle contraction and are targets for drugs treating hypertension and benign prostatic hyperplasia. nih.gov The piperidine ring has been successfully incorporated into potent α1-AR antagonists. Chemical modification of a 4-oxospiro[benzopyran-2,4'-piperidine] ring system, initially found in antiarrhythmic agents, led to a new class of potent and selective α1a-adrenergic receptor antagonists. nih.gov These agents displayed high potency, with binding affinities of less than 1 nM, and over 25-fold selectivity for the α1a subtype. nih.gov
Estrogen receptors (ERs) are nuclear receptors that play a crucial role in various physiological processes and are key targets in the treatment of hormone-dependent cancers. beilstein-journals.org Piperidine derivatives have been designed as novel, tunable selective estrogen receptor modulators (SERMs). Studies on 4,4'-(piperidin-4-ylidenemethylene)bisphenol derivatives have shown that the substitution pattern on the piperidine ring is critical for activity. nih.gov The introduction of hydrophobic substituents on the nitrogen atom of the piperidine ring was found to enhance binding affinity for the ERα subtype. nih.gov Notably, an N-acetyl-2,2,6,6-tetramethylpiperidine derivative exhibited high ERα binding affinity, demonstrating that the piperidine scaffold can be finely tuned to achieve desired modulatory effects on estrogen receptors. nih.gov
Interactions with GABA and Glutamate (B1630785) Receptors
The structural motif of a piperidine ring linked to a five-membered nitrogen- and oxygen-containing heterocycle, as seen in this compound, is a key feature in various neurologically active agents. Analogs of this compound have been investigated for their interactions with major neurotransmitter systems, particularly the GABAergic and glutamatergic systems.
GABA-A Receptor Interactions: Analogs of this compound, such as derivatives of 5-(4-piperidyl)-3-isoxazolol (4-PIOL), have been synthesized and evaluated as ligands for the γ-aminobutyric acid type A (GABA-A) receptor. These studies aim to develop compounds with selectivity for specific α-subunits of the GABA-A receptor. For instance, certain 4-PIOL derivatives, like 5-piperidin-4-yl-3H-oxadiazol-2-one, have demonstrated complex modulatory effects, acting as weak agonists at α2-, α3-, and α5-containing receptors while showing antagonism at α2-, α4-, and α6-containing receptors when co-applied with GABA. This suggests that the piperidine moiety, in conjunction with the heterocyclic ring, plays a crucial role in determining the functional outcome of the receptor interaction.
Further research on substituted 1-hydroxypyrazole analogues of 4-PIOL revealed compounds with low nanomolar binding affinities (Kᵢ) at native GABA-A receptors and potent antagonism. This indicates that the region around the orthosteric binding site of the GABA-A receptor can accommodate large, hydrophobic substituents attached to the core structure. Another piperidine-containing natural product, piperine, has been shown to potentiate GABA-A receptors, with its action suggesting a binding site that involves only the α and β subunits, as the presence of a γ₂ₛ-subunit is not required.
Glutamate Receptor Interactions: The heterocyclic portion of the this compound structure is also relevant for interactions with glutamate receptors. For example, derivatives of 1,2,4-oxadiazole have been developed as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGluR4). These compounds were found to be selective for group III mGlu receptors (mGluR4, mGluR7, mGluR8), a preference attributed to the high sequence homology within the transmembrane binding pocket of this group.
In the realm of ionotropic glutamate receptors, isoxazole-4-carboxamide derivatives have been identified as negative allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. These compounds bind to regulatory sites distinct from the glutamate-binding domain, altering the receptor's gating properties by accelerating desensitization and prolonging deactivation. This modulation helps to prevent pathological overactivation associated with conditions like chronic pain, without completely blocking normal synaptic transmission. The affinity and efficacy of glutamate at its receptors are not solely determined by the binding pocket but are also tuned by interactions at the dimerization interface of the receptor subunits.
| Analog Class | Receptor Target | Interaction Type | Key Findings | Source |
|---|---|---|---|---|
| 5-(4-Piperidyl)-3-isoxazolol (4-PIOL) Derivatives | GABA-A Receptor | Agonist/Antagonist | Showed α-subunit selectivity; weak agonists at α2, α3, α5; antagonists at α2, α4, α6. | |
| 4-(Piperidin-4-yl)-1-hydroxypyrazoles | GABA-A Receptor | Antagonist | Displayed low nanomolar Kᵢ values and potent antagonism. | |
| Piperine | GABA-A Receptor | Potentiator | Modulation did not require the γ₂ₛ-subunit, suggesting a binding site on α and/or β subunits. | |
| 1,2,4-Oxadiazole Derivatives | mGluR4 (Group III) | Positive Allosteric Modulator (PAM) | Showed preference for Group III mGlu receptors (mGluR4, 7, 8). | |
| Isoxazole-4-carboxamide Derivatives | AMPA Receptor | Negative Allosteric Modulator (NAM) | Accelerated desensitization and prolonged deactivation without blocking the receptor. |
Adsorption and Surface Interaction Mechanisms (e.g., Corrosion Inhibition)
Organic heterocyclic compounds containing nitrogen, oxygen, and/or sulfur atoms, along with π-electron systems, are recognized as effective corrosion inhibitors for various metals and alloys in acidic environments. Analogs of this compound fit this structural profile. The primary mechanism of their protective action is the adsorption of the inhibitor molecules onto the metal surface. This process forms a protective film that acts as a barrier, isolating the metal from the aggressive corrosive medium and thereby reducing the corrosion rate. The effectiveness of these inhibitors is closely linked to their chemical structure, which dictates the strength and nature of their adsorption on the metal surface.
Adsorption Isotherm Modeling (e.g., Langmuir Isotherm)
To understand the mechanism of corrosion inhibition, the adsorption process is often characterized using adsorption isotherms. These models describe the equilibrium relationship between the concentration of the inhibitor in the solution and the extent of its adsorption on the metal surface. For many heterocyclic corrosion inhibitors, the adsorption behavior conforms to the Langmuir adsorption isotherm.
The Langmuir model assumes that adsorption occurs at specific, localized sites on the metal surface, forming a monolayer. It also presupposes that the surface is energetically homogeneous and there are no interactions between the adsorbed molecules. The model can be represented by the equation:
C/θ = 1/K_ads + C
where C is the inhibitor concentration, θ is the surface coverage, and K_ads is the equilibrium constant of the adsorption process. A linear relationship between C/θ and C indicates that the adsorption follows the Langmuir isotherm. The value of K_ads provides insight into the strength of the interaction between the inhibitor and the metal surface. Studies on various piperidine, oxadiazole, and benzimidazole (B57391) derivatives have confirmed that their adsorption on steel surfaces in acidic media follows this model, involving both physisorption and chemisorption processes.
| Inhibitor Class/Compound | Metal | Corrosive Medium | Adsorption Isotherm Fit | Max Inhibition Efficiency (%) | Source |
|---|---|---|---|---|---|
| Oxadiazole Derivatives | N80 Steel | 15% HCl | Langmuir | 97.1 | |
| Thiadiazole Derivatives | Mild Steel | 0.5 M H₂SO₄ | Langmuir | >90 | |
| N'-(2-(2-oxomethylpyrrol-1-yl)ethyl)piperidine (N-OPEP) | Mild Steel | 1 M HCl | Langmuir | 91.8 | |
| Benzimidazole Derivatives | S235 Steel | 1 M HCl | Langmuir | 87.1 | |
| Azo-dyes | Mild Steel | HCl | Langmuir | 94.9 |
Coordination Sites on Metal Surfaces
The adsorption of inhibitor molecules like this compound onto a metal surface is a result of coordinative interactions. The specific atoms and functional groups that facilitate this binding are known as coordination sites. For heterocyclic compounds, the primary coordination sites are the heteroatoms (such as nitrogen and oxygen) and the π-electron systems of the aromatic or heterocyclic rings.
In the case of this compound, the likely coordination sites include:
Nitrogen and Oxygen Heteroatoms: The nitrogen and oxygen atoms in both the oxazole and piperidine rings possess lone pairs of electrons. These electrons can be donated to the vacant d-orbitals of the metal atoms (e.g., iron in steel), forming strong coordinate covalent bonds (chemisorption). Studies on azole inhibitors on copper surfaces confirm that binding occurs primarily through the nitrogen heteroatoms. The coordination of oxadiazole ligands with various metal centers also highlights the crucial role of the ring's heteroatoms.
π-Electrons of the Oxazole Ring: The delocalized π-electrons of the oxazole ring can interact with the metal surface, contributing to the adsorption process. This interaction adds to the stability of the protective film.
The combination of these interactions—chemisorption via heteroatoms and physisorption or chemisorption involving π-electrons—results in a stable and effective protective layer on the metal surface, shielding it from the corrosive environment. The planar orientation of the heterocyclic ring on the metal surface maximizes these interactions.
Biological Activities and Pre Clinical Applications of 4 Piperidin 2 Yl Oxazole and Its Analogs
Anticancer Activity in In Vitro Cell Line Models
Analogs of 4-(Piperidin-2-yl)oxazole have been the subject of numerous studies to determine their potential as anticancer agents. These investigations have spanned a wide range of human cancer cell lines, revealing significant antiproliferative and cytotoxic effects, mechanisms of action involving apoptosis, and, in some cases, selectivity for malignant cells over healthy ones.
The anticancer potential of oxazole (B20620) and piperidine-containing compounds has been evaluated against a broad spectrum of human cancer cell lines. For instance, a series of novel chalcone-based oxazole-oxazolo[4,5-b]pyridine derivatives were assessed for cytotoxic activity against cervical (SiHa), lung (A549), breast (MCF-7), and colon (Colo-205) cancer cell lines. Similarly, other studies have documented the antiproliferative activity of thiazole (B1198619) and oxazole derivatives from 2014 to 2020.
Piperidine (B6355638) derivatives have also shown promise. A series of trans-2-alkyl-4-halopiperidines and their tetrahydropyridine (B1245486) analogs were tested for in vitro antiproliferative activities against human solid tumor cell lines, including A2780 (ovarian cancer), SW1573 (non-small cell lung cancer), and WiDr (colon cancer). Another class of analogs, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, demonstrated dose-dependent inhibition of DU-145 prostate cancer cells. Furthermore, the National Cancer Institute (NCI) has screened novel 4-arylsulfonyl-1,3-oxazoles against a panel of 59 cancer cell lines, identifying activity against CNS cancer, non-small cell lung cancer, and melanoma cell lines.
The primary measure of anticancer potential in these in vitro studies is the ability of a compound to inhibit cell growth (antiproliferative effect) or to kill cancer cells directly (cytotoxic effect). These effects are typically quantified by GI₅₀ (Growth Inhibition 50%) or IC₅₀ (Inhibitory Concentration 50%) values, which represent the concentration of a compound required to inhibit cell growth or function by 50%.
Analogs such as 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have been identified as a novel class of tubulin inhibitors with potent antiproliferative activity. High-throughput screening identified initial compounds with GI₅₀ values in the low micromolar range against the DU-145 prostate cancer cell line, with subsequent optimization leading to a compound with a GI₅₀ of 120 nM.
Studies on 2-alkyl-4-halo-1,2,5,6-tetrahydropyridine analogs revealed they are generally more potent than their saturated piperidine counterparts. One particular derivative exhibited remarkable selectivity and potency against the resistant WiDr colon cancer cell line. Other research has focused on 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones, which demonstrated potent antiproliferative activity against pancreatic (Panc-1), breast (MCF-7), and colon (HT-29) cancer cell lines, with GI₅₀ values ranging from 22 nM to 31 nM for the most active derivatives.
| Compound Class | Cancer Cell Line(s) | Activity Metric | Potency | Reference |
|---|---|---|---|---|
| 4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamides | DU-145 (Prostate) | GI₅₀ | 120 nM (for most active compound) | |
| 2-Alkyl-4-halo-1,2,5,6-tetrahydropyridines | WiDr (Colon) | - | Potent and selective | |
| Chalcone-based oxazole-oxazolo[4,5-b]pyridines | SiHa, A549, MCF-7, Colo-205 | IC₅₀ | 0.03–0.42 µM (for most active compound) | |
| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones | Panc-1, MCF-7, HT-29 | GI₅₀ | 22 nM to 31 nM |
A key mechanism through which many anticancer drugs exert their effect is the induction of apoptosis, or programmed cell death. Research into oxazole-containing compounds has shown their ability to trigger this process in cancer cells. For instance, novel oxazolo[5,4-d]pyrimidine (B1261902) derivatives were evaluated for their pro-apoptotic activity in a panel of human cancer cell lines. Many anticancer agents are specifically designed to induce apoptosis in tumor cells.
Similarly, a series of novel 1,3,4-oxadiazole (B1194373) derivatives were found to induce apoptosis in HepG2 human hepatocellular carcinoma cells. Mechanistic studies revealed that the most potent compound triggered apoptosis through the intrinsic pathway, which involves the tumor suppressor protein p53. This led to a significant increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, ultimately activating caspases-9 and -3, which are key executioners of apoptosis.
An ideal characteristic of any chemotherapeutic agent is the ability to selectively target cancer cells while sparing normal, healthy cells, thereby minimizing side effects. Studies on oxazolo[5,4-d]pyrimidine derivatives have addressed this crucial aspect. The cytotoxicity of these compounds was evaluated against both human cancer cell lines and normal human dermal fibroblasts (NHDF). One promising compound was found to be highly potent against the HT29 colon cancer cell line while being less toxic to healthy NHDF cells compared to reference drugs like cisplatin (B142131) and 5-fluorouracil. This favorable selectivity index suggests a wider therapeutic window for this class of compounds.
Antimicrobial and Antiparasitic Investigations
In addition to their anticancer properties, the structural motif of this compound is found in compounds investigated for their ability to combat microbial and parasitic infections.
The oxazole ring is an important component in the discovery of new antibacterial drugs, and derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The piperidine nucleus is also a common feature in molecules with antimicrobial properties.
Derivatives combining these scaffolds have been tested against a variety of bacterial strains. For example, N-(1,3,4-oxadiazol-2-yl)-benzamide derivatives containing a (piperidin-1-yl)sulfonyl moiety demonstrated potent action against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), showing four times the potency of vancomycin (B549263) in some cases. Other piperidine derivatives have been screened against S. aureus (Gram-positive) and Escherichia coli (Gram-negative), showing good activity that was sometimes comparable to the standard antibiotic chloramphenicol. The broad-spectrum potential of these compounds is further highlighted by studies where oxazole derivatives displayed activity against Bacillus subtilis (Gram-positive) and E. coli (Gram-negative).
| Compound Class | Bacterial Strain(s) | Activity Noted | Reference |
|---|---|---|---|
| N-(1,3,4-Oxadiazol-2-yl)-benzamides with (piperidin-1-yl)sulfonyl moiety | S. aureus, MRSA | Potent activity, 4x more potent than vancomycin | |
| (E)-ethyl/methyl 3-(p-(2-(piperidin-1-yl) ethoxy) phenyl) acrylates | S. aureus, E. coli | Good activity, comparable to chloramphenicol | |
| Amido sulfonamido methane (B114726) linked bisoxazoles | Gram-positive and Gram-negative bacteria | Comparable activity to reference antibiotics | |
| S-substituted 2-mercapto-1,3,4-oxadiazole-quinoline hybrids | P. aeruginosa, E. coli, S. aureus | Stronger or comparable activity to ciprofloxacin |
In Vitro Antifungal Activity
The oxazole moiety is recognized for its contribution to the antifungal properties of various synthetic compounds. alliedacademies.org Research into oxadiazole derivatives, which are structurally related to oxazoles, has demonstrated notable efficacy against pathogenic fungi. For instance, two novel compounds of the 1,3,4-oxadiazole class, LMM5 and LMM11, were reported to be effective against Candida albicans, a major opportunistic pathogen responsible for invasive candidiasis. frontiersin.org Both compounds exhibited an in vitro minimum inhibitory concentration (MIC) of 32 μg/ml. frontiersin.org Kinetic studies suggested a fungistatic profile, with an inhibitory effect observed within 12 hours that was sustained for up to 36 hours. frontiersin.org
Further studies on other analogs, such as 1,2,4-oxadiazole (B8745197) derivatives, have shown significant antifungal activities against a range of plant pathogenic fungi, including Rhizoctonia solani, Fusarium graminearum, and Colletotrichum capsica. nih.gov The broad-spectrum antifungal potential of the oxadiazole core highlights its importance as a scaffold in the development of new antifungal agents. mdpi.com While these findings pertain to analogs, they underscore the potential of the core oxazole structure in contributing to antifungal effects.
In Vitro Antifungal Activity of Oxadiazole Analogs
| Compound Class | Fungal Strain | Reported Activity (MIC) | Reference |
|---|---|---|---|
| 1,3,4-Oxadiazoles (LMM5, LMM11) | Candida albicans | 32 μg/ml | frontiersin.org |
| 1,2,4-Oxadiazole derivative (4f) | Colletotrichum capsica | 8.81 μg/mL (EC₅₀) | nih.gov |
| 1,2,4-Oxadiazole derivative (4f) | Rhizoctonia solani | 12.68 μg/mL (EC₅₀) | nih.gov |
In Vitro Antiprotozoal Activity (e.g., against Giardia lamblia, Trichomonas vaginalis)
Infections caused by protozoans such as Giardia lamblia and Trichomonas vaginalis are a significant global health issue. nih.govpreprints.org Current treatments, primarily metronidazole, face challenges due to treatment failure and parasite resistance. nih.gov While specific studies on this compound against these protozoa are not detailed in the provided sources, the broader class of 1,3,4-oxadiazole derivatives has been noted for its potential antiprotozoal activity. mdpi.com The search for novel antiprotozoal agents is ongoing, with various chemical scaffolds being investigated. For example, studies have evaluated flavonoids and salts of benzimidazole (B57391) compounds like albendazole (B1665689) and mebendazole (B1676124) against G. lamblia and T. vaginalis, demonstrating the continuous effort to identify new and effective treatments. nih.govmdpi.com This general interest in diverse heterocyclic compounds for antiprotozoal applications suggests that oxazole-piperidine structures could be a subject for future investigation in this area.
Antitubercular Activity
The oxazole scaffold is a component of compounds investigated for antitubercular properties. alliedacademies.org The combination of an oxadiazole ring with a piperidine moiety has yielded potent antitubercular agents. One such high-throughput screening hit, (4-benzylpiperidin-1-yl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl)methanone (P1), proved to be a powerful agent against Mycobacterium tuberculosis (Mtb). nih.gov Structure-activity relationship studies revealed that the 4-benzylpiperidine (B145979) moiety was critical for its high potency. nih.gov Altering this structure, for instance by replacing the piperidine with a smaller pyrrolidine (B122466) ring, led to a significant 60-fold reduction in activity. nih.gov
Furthermore, piperidinol analogues have demonstrated potent antimycobacterial activity against M. tuberculosis, with reported MIC values ranging from 2.3 to 16.9 µM. ox.ac.uk These compounds function as inhibitors of arylamine N-acetyltransferase, an enzyme essential for the survival of mycobacteria within macrophages. ox.ac.uk Various other oxadiazole derivatives have also been synthesized and evaluated, showing promising activity against the Mtb H37Rv strain. nih.govmdpi.com
Antitubercular Activity of Piperidine and Oxadiazole Analogs
| Compound/Analog Class | Target/Strain | Reported Activity (MIC) | Reference |
|---|---|---|---|
| Piperidinol analogues | M. tuberculosis | 2.3-16.9 µM | ox.ac.uk |
| (4-benzylpiperidin-1-yl)(...)-methanone (P1) | M. tuberculosis | Potent Activity | nih.gov |
| Pyrrolidine analog of P1 (P23) | M. tuberculosis | 6.25 μM (~60-fold reduction) | nih.gov |
| Styryl oxadiazoles (B1248032) (4a) | M. tuberculosis H37Ra | 0.045 µg/mL (IC₅₀) | nih.gov |
Research in Neurological Systems
Central Nervous System (CNS) Drug Development Potential
The 1,2,4-oxadiazole scaffold has garnered significant attention in medicinal chemistry for its application in developing agents targeting the central nervous system. nih.gov Its unique properties make it a valuable framework for novel drug development in this area. nih.gov The oxazole ring can serve as a bioisostere for other chemical groups, a strategy used in the design of pharmaceuticals with CNS activity. rsc.org For example, this approach was utilized in the development of suvorexant, a sedative-hypnotic drug, where the oxazole moiety interacts with orexin (B13118510) receptors in the brain. rsc.org The broad spectrum of biological activities associated with 1,2,4-oxadiazoles, including CNS-related effects, underscores the potential of this chemical class for targeting multiple neurological disease pathways. nih.gov
Agonist Activity at AMPA Receptors
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a key glutamate (B1630785) receptor in the central nervous system involved in fast synaptic transmission. google.com While the core structure of AMPA itself is an isoxazole (B147169), a related isomer of oxazole, research has focused on isoxazole derivatives as modulators of this receptor. nih.gov Specifically, various isoxazole-4-carboxamide derivatives have been investigated for their effects on AMPA receptor activity. nih.govresearchgate.net Electrophysiological studies have shown that these compounds can act as potent inhibitors of AMPA receptor currents and significantly alter their biophysical properties. nih.govresearchgate.net These findings highlight the therapeutic promise of isoxazole-based derivatives as AMPA receptor modulators, particularly for conditions like chronic pain. nih.gov There is no direct evidence from the provided sources to suggest that this compound or its analogs act as agonists at AMPA receptors; the research focus has been on the inhibitory or modulatory effects of the related isoxazole scaffold.
Other Potential Biological Activities
The oxazole heterocyclic ring and its derivatives have been associated with a remarkably wide array of biological activities beyond those previously mentioned. alliedacademies.orgnih.gov Comprehensive reviews of the oxadiazole class of compounds reveal extensive research into their therapeutic potential.
These potential activities include:
Anti-inflammatory and Analgesic: Numerous studies have reported on the anti-inflammatory and pain-relieving properties of oxadiazole derivatives. alliedacademies.orgmdpi.com
Anticancer/Antiproliferative: The oxazole scaffold is a component in compounds designed as anticancer agents. alliedacademies.org For instance, derivatives have been developed as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. rsc.org
Antiviral and Antibacterial: The 1,3,4-oxadiazole moiety is present in the approved antiviral drug Raltegravir, used in the treatment of HIV. mdpi.com The broader class of oxazoles has also shown antibacterial activity. mdpi.com
Cardiovascular: Certain derivatives have been investigated for their blood pressure-lowering properties. mdpi.com
Metabolic: Hypoglycemic activity has also been reported as a potential biological effect of the oxazole moiety. alliedacademies.org
This diverse range of reported activities underscores the versatility of the oxazole scaffold in medicinal chemistry and suggests that compounds like this compound could be explored across multiple therapeutic areas. nih.gov
Anti-inflammatory Properties
The oxazole moiety is a key structural feature in a variety of compounds exhibiting anti-inflammatory effects. jddtonline.infod-nb.info Research into oxazole derivatives has shown their potential to mitigate inflammatory responses, often through the inhibition of key enzymes in the inflammatory cascade. d-nb.inforesearchgate.net
A study on novel oxazole derivatives synthesized from acetone (B3395972) and urea (B33335) demonstrated significant anti-inflammatory activity in a carrageenan-induced rat hind paw edema model. jddtonline.infojddtonline.info One particular derivative, referred to as A1, showed the most potent activity among the synthesized compounds. jddtonline.info The anti-inflammatory effects of these derivatives are often compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) and ibuprofen. jddtonline.infomdpi.com
The mechanism of action for many of these compounds is linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is induced at inflammatory sites. d-nb.info For instance, a series of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide derivatives were synthesized and evaluated for their anti-inflammatory potential. These compounds demonstrated significant protection against carrageenan-induced paw edema, with some showing efficacy comparable to diclofenac (B195802) sodium and ibuprofen. nih.gov Molecular modeling studies have suggested that these benzoxazole (B165842) derivatives can strongly interact with the COX-2 enzyme. nih.gov
Furthermore, 2,5-disubstituted-1,3,4-oxadiazole derivatives, which are structurally related to oxazoles, have also been investigated for their anti-inflammatory properties. mdpi.com In vivo studies on these compounds have assessed their impact on inflammatory markers such as nitric oxide (NO), interleukin-6 (IL-6), and COX-2. mdpi.com Certain derivatives from this class showed a significant reduction in edema volume in the carrageenan-induced paw edema model, with one compound, Ox-6f, exhibiting a 79.83% reduction. mdpi.com
The anti-inflammatory potential of these heterocyclic compounds is influenced by the various substitutions on the core ring structure. For example, the presence of a p-chlorophenyl substitution on an oxadiazole derivative was found to be vital for its anti-inflammatory activity. mdpi.com Similarly, compounds bearing piperidine and phenyl piperazine (B1678402) groups have exhibited activity comparable to standard drugs. nih.gov
Table 1: Anti-inflammatory Activity of Selected Oxazole Analogs
| Compound Class | Model/Assay | Key Findings | Reference Compound |
|---|---|---|---|
| Novel Oxazole Derivatives (e.g., A1) | Carrageenan-induced rat paw edema | Derivative A1 showed maximum anti-inflammatory activity. | Indomethacin |
| N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamides | Carrageenan-induced paw edema | Provided 45.1–81.7% protection against edema. | Diclofenac sodium, Ibuprofen |
| 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives (e.g., Ox-6f) | Carrageenan-induced rat paw edema | Ox-6f reduced edema volume by 79.83%. | Ibuprofen |
Angio-inhibitory Activity in Pre-clinical Models
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. nih.gov Consequently, the inhibition of angiogenesis is a key strategy in cancer therapy. researchgate.net Various heterocyclic compounds, including those with oxadiazole and thiazole structures, have been explored for their anti-angiogenic properties. researchgate.netresearchgate.net
Derivatives of 1,3,4-oxadiazole have been specifically designed and evaluated as inhibitors of angiogenesis, often targeting key receptors involved in the process, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). researchgate.net In one study, a series of 3-substituted-5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiones were designed as VEGFR-2 inhibitors. Docking studies revealed that these molecules could bind to the receptor in a manner similar to known ligands. researchgate.net Two compounds from this series, 3i and 3j, were found to be particularly active in both the Chick Chorioallantoic Membrane (CAM) assay and in zebrafish embryo assays, demonstrating their potential to inhibit new blood vessel formation. researchgate.net The most active compound, 3i, exhibited an IC50 of 0.5 μM for VEGFR-2. researchgate.net
The anti-angiogenic potential is not limited to oxadiazoles. Thiabendazole, a compound containing a thiazole ring, has been repurposed and investigated as an anti-angiogenesis and vascular disrupting agent. researchgate.net This highlights the broader potential of azole-containing compounds in this therapeutic area. Furthermore, antiproliferative studies on 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides identified them as a novel class of tubulin inhibitors. nih.gov By disrupting tubulin function, these compounds can induce mitotic arrest, which is a mechanism that can contribute to anti-angiogenic effects by inhibiting the proliferation of endothelial cells. nih.gov
Table 2: Angio-inhibitory Activity of Selected Analogs
| Compound Class | Target/Model | Key Findings |
|---|---|---|
| 3-substituted-5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiones | VEGFR-2, CAM assay, Zebrafish embryo assay | Compounds 3i and 3j showed potent inhibition of angiogenesis. Compound 3i had a VEGFR-2 IC50 of 0.5 μM. |
| 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides | Tubulin assembly, K562 human leukemia cells | Act as tubulin inhibitors, causing mitotic arrest. |
Applications in Materials Science: Corrosion Inhibition
In the realm of materials science, oxazole derivatives have emerged as effective corrosion inhibitors, particularly for protecting steel in acidic environments. koreascience.krresearchgate.net Corrosion is a significant issue in various industries, leading to material degradation and economic losses. researchgate.netjocpr.com Organic compounds containing heteroatoms like nitrogen and oxygen, such as those found in oxazole and piperidine rings, are known to be efficient corrosion inhibitors. jocpr.comresearchgate.net
The mechanism of corrosion inhibition by oxazole derivatives involves their adsorption onto the metal surface. koreascience.krresearchgate.net This adsorption forms a protective film that acts as a barrier, isolating the metal from the corrosive medium. koreascience.kr The effectiveness of these inhibitors is attributed to the presence of heteroatoms (N and O) and π-electrons in the oxazole ring, which facilitate strong interaction with the metal surface. researchgate.net
Electrochemical studies have shown that oxazole derivatives can act as mixed-type inhibitors, meaning they inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netnih.gov The adsorption of these molecules on the metal surface typically follows the Langmuir adsorption isotherm. researchgate.net
Table 3: Corrosion Inhibition Performance of Selected Oxazole Analogs
| Inhibitor Class | Metal | Corrosive Medium | Inhibition Mechanism | Key Findings |
|---|---|---|---|---|
| Oxazole Derivatives | Steel | Acidic Environments | Adsorption, Protective Film Formation | Act as mixed-type inhibitors. |
| Benzoxazole Derivatives (BOP, BOPO, QBO) | N80 Steel | 1 M HCl | Adsorption | Inhibition efficiency increases with concentration. |
Table of Compounds Mentioned
| Compound Name/Class |
|---|
| This compound |
| Indomethacin |
| Ibuprofen |
| Diclofenac sodium |
| N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamides |
| 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives |
| 2-(piperidin-4-yl)-1H-benzo[d]imidazole |
| 3-substituted-5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiones |
| 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides |
| Thiabendazole |
| Benzoxazole Derivatives (BOP, BOPO, QBO) |
Future Research Directions and Synthetic Innovations for 4 Piperidin 2 Yl Oxazole
Development of Novel Synthetic Routes for Enhanced Yields and Stereocontrol
A primary challenge in harnessing the potential of 4-(piperidin-2-yl)oxazole is the development of efficient, scalable, and stereocontrolled synthetic routes. The key complexity lies in controlling the stereocenter at the 2-position of the piperidine (B6355638) ring. Future synthetic innovations will likely concentrate on asymmetric strategies and novel cyclization methods.
Asymmetric Synthesis of Piperidine Precursors: Current strategies often rely on the resolution of racemic mixtures, which is inherently inefficient. Future approaches will prioritize the asymmetric synthesis of the piperidine core. Methods such as chiral pool synthesis starting from natural amino acids like L-lysine, asymmetric hydrogenation of pyridine (B92270) precursors, or stereoselective Mannich-type reactions could provide enantiopure 2-substituted piperidine building blocks. scispace.com Cascade reactions that construct the piperidine ring with high diastereoselectivity will also be crucial for creating complex, three-dimensional structures. nih.govrsc.org
Modern Oxazole (B20620) Formation: Classic oxazole syntheses, like the Robinson-Gabriel and van Leusen reactions, provide reliable methods for ring formation. pharmaguideline.comorganic-chemistry.org However, future research will explore milder and more functional-group-tolerant methods. For instance, cyclodehydration of α-acylamino aldehydes or ketones using modern reagents can provide a direct route to the oxazole ring from amino acid-derived precursors. researchgate.net Metal-catalyzed methods, such as copper- or palladium-mediated cyclizations, offer alternative pathways that may proceed under milder conditions and with higher yields. tandfonline.com
A prospective advanced synthetic sequence is outlined below:
| Step | Description | Key Considerations | Potential Methods |
| 1 | Asymmetric Piperidine Synthesis | Establishing the C2 stereocenter. | Asymmetric hydrogenation of a corresponding pyridine; Chiral auxiliary-guided cyclization. researchgate.net |
| 2 | Functionalization at C2 | Introduction of a handle for oxazole synthesis. | Conversion of a protected amine to an α-amino aldehyde or α-amino ketone. |
| 3 | Oxazole Ring Formation | Cyclization to form the 4-substituted oxazole. | Van Leusen reaction with TosMIC; Robinson-Gabriel synthesis from an α-acylamino ketone. pharmaguideline.comorganic-chemistry.org |
| 4 | Deprotection | Removal of protecting groups. | Standard deprotection protocols (e.g., acid-labile or hydrogenation). |
Achieving high stereocontrol and yield will be paramount for producing sufficient quantities of this compound and its derivatives for extensive biological evaluation.
Design of Targeted Libraries for Specific Biological Pathways
The this compound scaffold is an ideal candidate for the construction of targeted or focused chemical libraries. Unlike highly diverse libraries used for broad screening, targeted libraries are designed with a specific biological target or pathway in mind, increasing the probability of identifying potent hits. vipergen.comnih.gov
Future efforts will involve decorating the core scaffold at three key positions: the piperidine nitrogen, the C2 position of the oxazole, and the C5 position of the oxazole. By systematically varying the substituents at these points, libraries can be tailored to interact with specific protein families, such as kinases, proteases, or G-protein coupled receptors (GPCRs).
Strategies for Library Design:
Privileged Structure-Based Design: The piperidine and oxazole rings are considered "privileged structures" due to their frequent appearance in bioactive compounds. nih.gov Libraries can be designed by combining the this compound core with other known pharmacophores relevant to a target class.
Structure-Activity Relationship (SAR) Guided Synthesis: An initial hit compound can be systematically modified to probe the SAR. For example, altering the electronics and sterics of substituents on the oxazole ring can fine-tune binding affinity and selectivity. nih.govresearchgate.netnih.gov
Fragment-Based Growth: The piperidinyl and oxazole moieties can be considered as fragments. Libraries can be designed by "growing" additional functionality from these cores to occupy specific pockets within a target's binding site.
An example of a targeted library design strategy is shown below:
| Vector of Diversity | R1 (Piperidine N) | R2 (Oxazole C2) | R3 (Oxazole C5) | Potential Target Class |
| Library A | Small alkyls, Benzyl (B1604629) | Aryl, Heteroaryl | H, Methyl | Kinases, Proteases |
| Library B | Long alkyl chains, Carboxamides | H, Methyl | Aryl, Heteroaryl | GPCRs, Ion Channels |
| Library C | H, Acetyl | Aryl sulfonamides | H, Halogens | Epigenetic Targets |
Advanced Computational Approaches for Predictive Modeling
Computational chemistry will be indispensable for accelerating the discovery and optimization of this compound derivatives. In silico methods allow for the rapid assessment of potential drug candidates, prioritizing synthetic efforts and reducing costs. chemrxiv.org
Molecular Docking and Dynamics: For known biological targets, molecular docking can predict the binding pose and affinity of novel this compound analogs. This allows for the rational design of derivatives with improved interactions. Molecular dynamics (MD) simulations can then be used to assess the stability of the predicted ligand-protein complex over time, providing a more dynamic and realistic view of the binding event.
Quantum Mechanics (QM) Methods: For a deeper understanding of molecular properties, QM methods are increasingly being employed. nih.govuzh.chuzh.ch Techniques like Density Functional Theory (DFT) can accurately calculate electronic structures, reaction mechanisms, and binding affinities. mdpi.comnih.gov Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be used to model the active site of an enzyme with high accuracy while treating the rest of the protein with more computationally efficient classical methods, providing a powerful tool for studying enzyme-inhibitor interactions. uzh.chmdpi.com
ADMET Prediction: A significant hurdle in drug development is poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. researchgate.net Machine learning models and other in silico tools can predict these properties from a compound's structure alone. gjpb.deresearchgate.netnih.govsimulations-plus.com Early prediction of potential liabilities, such as poor oral bioavailability or potential for off-target toxicity, allows chemists to modify the scaffold to mitigate these issues before significant resources are invested.
| Computational Method | Application for this compound | Predicted Outcome |
| Molecular Docking | Virtual screening of libraries against a target protein. | Binding affinity, binding pose. |
| Molecular Dynamics | Simulating the behavior of a docked ligand-protein complex. | Stability of binding, conformational changes. |
| QM/MM | High-accuracy modeling of interactions in an enzyme active site. | Detailed electronic interactions, transition state analysis. uzh.chmdpi.com |
| ADMET Prediction | In silico assessment of drug-like properties. | Solubility, permeability, metabolic stability, potential toxicity. nih.gov |
Exploration of Additional Biological Targets and Therapeutic Areas
Both piperidine and oxazole moieties are found in drugs targeting a wide array of diseases. nih.govresearchgate.nettandfonline.comjournalajst.com The unique combination in this compound opens up new possibilities for therapeutic intervention across multiple areas.
Potential Therapeutic Areas:
Oncology: Oxazole derivatives have shown promise as anticancer agents by targeting enzymes like kinases and histone deacetylases (HDACs). researchgate.net The piperidine moiety can be used to modulate solubility and cell permeability, making the scaffold attractive for developing new oncology drugs.
Neuroscience: The piperidine ring is a core component of many central nervous system (CNS) active drugs. clinmedkaz.orgrhhz.net By carefully tuning the physicochemical properties of this compound derivatives, it may be possible to develop novel agents for treating neurodegenerative diseases, pain, or psychiatric disorders.
Infectious Diseases: Both heterocycles have been explored for their antimicrobial properties. researchgate.net The scaffold could serve as a starting point for developing new antibiotics or antiviral agents, a critical need given the rise of drug-resistant pathogens.
Inflammatory Diseases: Oxazole-containing compounds have been investigated as anti-inflammatory agents. nih.gov The this compound core could be used to develop novel inhibitors of inflammatory pathways.
Future research will involve high-throughput screening of a diverse library of this compound derivatives against a broad panel of biological targets to uncover novel activities and expand the therapeutic potential of this scaffold. clinmedkaz.org
Integration into DNA-Encoded Chemical Libraries (DELs)
DNA-Encoded Library (DEL) technology allows for the synthesis and screening of libraries containing billions of unique molecules, vastly accelerating the hit identification process. chemrxiv.org Integrating the this compound scaffold into DELs represents a significant future direction.
The primary challenge is the development of DNA-compatible reactions for the synthesis of the scaffold. While many standard organic reactions are not compatible with the aqueous environment and temperature limitations required to maintain DNA integrity, recent advances have expanded the toolbox of on-DNA chemistry. vipergen.com
Strategies for DEL Integration:
On-DNA Synthesis: This involves performing the chemical reactions to build the scaffold directly on a DNA tag. This would require the development of robust, high-yielding, and DNA-compatible methods for both piperidine and oxazole formation. Recent work has shown progress in on-DNA synthesis of piperidones and solid-phase synthesis of oxazoles, suggesting this is a feasible, albeit challenging, goal. acs.orgx-chemrx.com
Scaffold-Based DEL: A pre-synthesized this compound core, already attached to a DNA tag, can be further elaborated. For example, the piperidine nitrogen can be acylated or alkylated in a split-and-pool fashion with a diverse set of building blocks, each encoded by a unique DNA tag. Amide couplings and Fmoc-deprotection using piperidine are well-established on-DNA reactions. rsc.orgnih.gov
The successful incorporation of this scaffold into DELs would enable the rapid screening of immense chemical space, potentially identifying high-affinity binders for previously "undruggable" targets.
Hybridization with Other Bioactive Scaffolds
Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophoric units into a single molecule. This can lead to compounds with improved affinity, better selectivity, or even dual-acting mechanisms of action. The this compound scaffold is an excellent candidate for hybridization.
Future research will explore the covalent linking of this scaffold to other known bioactive cores. For example:
Hybridization with Kinase Inhibitors: Linking the scaffold to a known kinase-binding motif (e.g., a pyrimidine (B1678525) or quinoline) could generate novel, potent, and selective kinase inhibitors.
Hybridization with Natural Products: The piperidine moiety is found in numerous natural product alkaloids. encyclopedia.pubnih.gov Creating hybrids that combine the this compound core with fragments of natural products could lead to compounds with novel biological activities.
Hybridization with DNA-Binding Agents: Oxazole-containing macrocycles have been shown to target G-quadruplex DNA structures, which are implicated in cancer. nih.gov Hybridizing the this compound scaffold with moieties known to interact with DNA could yield novel anticancer agents.
The design of such hybrids will require careful consideration of linkers to ensure the correct orientation and spacing of the pharmacophoric units for optimal interaction with their biological targets.
Q & A
Q. What are the common synthetic routes for 4-(Piperidin-2-yl)oxazole derivatives?
Methodological Answer: The synthesis of this compound derivatives typically involves multi-step protocols, including cyclization, chalcone formation, and hydrazine-mediated cyclization. For example:
- Step 1 : Cyclization of acetyl glycine with aldehydes (e.g., 4-acetylbenzaldehyde) using acetic anhydride and sodium acetate to form oxazolone intermediates .
- Step 2 : Reaction with aromatic aldehydes in the presence of NaOH to generate chalcone derivatives .
- Step 3 : Treatment with hydrazine hydrate to yield pyrazole-substituted oxazoles via cyclization .
Q. How is structural confirmation of this compound derivatives performed?
Methodological Answer: Structural elucidation relies on a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy :
- ¹H NMR : Signals for oxazole methine protons (δ 8.46 ppm) and piperidine CH2 groups (δ 2.25–4.55 ppm) .
- ¹³C NMR : Oxazole ring carbons (δ 108–179 ppm) and piperidine carbons (δ 26–45 ppm) .
- X-ray Diffraction : Confirms chair conformation of piperidine rings and equatorial positioning of oxazole substituents .
- IR Spectroscopy : Peaks for C=O (1752 cm⁻¹) and C=N (1649 cm⁻¹) stretching .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound synthesis?
Methodological Answer: Yield optimization requires solvent selection, catalyst tuning, and reaction monitoring:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance chalcone formation kinetics .
- Catalysts : Sodium hydroxide improves chalcone yields (up to 88%) compared to weaker bases .
- Analytical Monitoring : TLC (Rf = 0.36–0.52) ensures reaction completion and purity .
Data Contradiction Note : Lower yields (45–53%) in dithiolylidene-functionalized oxazoles suggest steric hindrance from bulky substituents, necessitating longer reaction times .
Q. What structural features of this compound derivatives influence antitubercular activity?
Methodological Answer: Structure-activity relationship (SAR) studies highlight critical substituents:
Q. Key SAR Table :
| Compound Modification | Effect on Activity | Reference |
|---|---|---|
| Nitro group removal | Loss of activity | |
| Bulkier aryl substituents | Reduced solubility | |
| Fluorine incorporation | Improved metabolic stability |
Q. How to resolve contradictions in reported biological activities of this compound analogs?
Methodological Answer: Contradictions arise from assay variability. Mitigation strategies include:
- Standardized Assays : Compare IC50 values under identical conditions (e.g., pH, cell lines). For example, IL-17a inhibition varies with murine vs. human lymphocytes .
- Dose-Response Studies : Confirm activity thresholds (e.g., antimicrobial efficacy at ≥10 μM vs. 1 μM) .
- Control Compounds : Use reference drugs (e.g., isoniazid for antitubercular comparisons) .
Q. What computational methods are used to study target interactions of this compound derivatives?
Methodological Answer:
Q. How to address spectral data discrepancies in oxazole-piperidine hybrids?
Methodological Answer:
- Dynamic NMR : Resolves conformational exchange in piperidine rings (e.g., chair-to-boat transitions) .
- Crystallography : Clarifies bond-length variations (e.g., 1.32–1.38 Å for oxazole C=N) .
- Isotopic Labeling : ¹⁵N NMR distinguishes oxazole (δ −3.1 ppm) vs. piperidine (δ −294.6 ppm) nitrogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
